molecular formula C4H10ClN3O2 B2816734 3-Guanidinopropanoic acid hydrochloride CAS No. 850836-81-6

3-Guanidinopropanoic acid hydrochloride

Cat. No.: B2816734
CAS No.: 850836-81-6
M. Wt: 167.59
InChI Key: WYCGPQCUZKUBFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Guanidinopropanoic acid hydrochloride can be synthesized through a two-step alkylation reaction involving nucleophilic substitution of amines. The process typically starts with thiourea and β-alanine as raw materials . The reaction conditions are mild and cost-effective, making it suitable for industrial production.

Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The process ensures a high yield and purity of the compound, which is essential for its various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Guanidinopropanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, leading to the formation of oxidized products.

    Reduction: This reaction involves the gain of electrons, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

3-Guanidinopropanoic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Guanidinopropanoic acid hydrochloride involves its ability to reduce cellular ATP, creatine, and phosphocreatine levels. This reduction stimulates AMP-activated protein kinase (AMPK), which in turn activates PPARγ coactivator 1α (PGC-1α). The activation of PGC-1α leads to enhanced expression of genes involved in oxidative phosphorylation, electron transport chain, and mitochondrial biogenesis .

Comparison with Similar Compounds

Uniqueness: 3-Guanidinopropanoic acid hydrochloride is unique due to its ability to act as a creatine analog, altering skeletal muscle energy expenditure and stimulating AMPK. This makes it a valuable tool for studying energy metabolism and potential therapeutic applications .

Properties

IUPAC Name

3-(diaminomethylideneamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.ClH/c5-4(6)7-2-1-3(8)9;/h1-2H2,(H,8,9)(H4,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCGPQCUZKUBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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